1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone
Description
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYMOIWZWXXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Substituted Phenoxyphenyl Ketones
A notable method involves the preparation of substituted phenoxyphenyl ketones, which are closely related to the target compound. According to patent EP3670492A1, a process for preparing 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene is used as an intermediate for synthesizing substituted phenoxyphenyl ketones, which can be further elaborated into compounds like this compound.
- The process emphasizes environmentally friendly conditions to reduce negative environmental impacts.
- It involves nitration, halogenation, and subsequent substitution steps.
- The phenoxy group is introduced via nucleophilic aromatic substitution or coupling reactions.
- The trifluoromethyl group is maintained throughout the synthesis due to its electron-withdrawing and steric effects.
This route is advantageous for its selectivity and environmental considerations.
Reduction and Functional Group Transformation
From patent EP3492448B1, related compounds bearing trifluoromethyl and alkoxy substituents on the aromatic ring are prepared by reduction of benzoic acid derivatives to benzyl alcohol derivatives, followed by functional group transformations.
- The reduction is performed under mild conditions (e.g., -20°C to reflux), using reducing agents compatible with trifluoromethyl groups.
- Reaction times vary from 5 minutes to 100 hours depending on scale and conditions.
- Purification involves standard techniques such as silica gel chromatography and recrystallization.
- This method ensures high conversion rates and suppresses byproduct formation.
While this patent focuses on benzyl alcohol derivatives, the methodology informs the preparation of related ketone compounds by selective oxidation or functional group interconversion.
Data Table: Summary of Preparation Methods
Research Findings and Analytical Data
- The nitration and halogenation steps in the phenoxyphenyl ketone route are critical for regioselectivity, ensuring substitution at the 4- and 3-positions of the aromatic ring.
- Environmental considerations have driven the use of less hazardous solvents and catalysts in recent patents, improving the sustainability of the synthesis.
- Reduction steps require careful temperature and time control to avoid over-reduction or side reactions, especially with sensitive trifluoromethyl groups.
- Catalytic methods employing InCl3 and ultrasonic irradiation have been shown to enhance reaction rates and yields, suggesting potential for adaptation in the synthesis of this compound.
- Spectroscopic methods (NMR, IR, MS) are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). .
Scientific Research Applications
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes and receptors.
Industry: In the material science industry, it is used in the synthesis of polymers and other advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ether and Trifluoromethyl Substituents
1-[3-Methoxy-4-(2-Methoxyethoxy)Phenyl]Ethanone
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.26 g/mol
- Substituents : Methoxy (-OCH₃) at C3 and 2-methoxyethoxy (-OCH₂CH₂OCH₃) at C4.
- This compound’s synthesis and characterization are documented but lack reported bioactivity .
1-[3-Hydroxy-4-[(2-Methoxyethoxy)Methoxy]Phenyl]Ethanone
- Molecular Formula : C₁₂H₁₆O₅
- Molecular Weight : 240.26 g/mol
- Substituents : Hydroxy (-OH) at C3 and 2-methoxyethoxymethoxy (-OCH₂OCH₂CH₂OCH₃) at C4.
- Comparison : The hydroxy group increases polarity, while the bulkier ether substituent may hinder membrane permeability. Synthesized via etherification, this compound has detailed NMR and MS data .
1-[3-(3-Trifluoromethylphenyl)-5-Isoxazolyl]Ethanone
- Molecular Formula: C₁₂H₈F₃NO₂
- Molecular Weight : 263.20 g/mol
- Substituents : Trifluoromethylphenyl attached to an isoxazole ring.
- Comparison : The trifluoromethyl group is part of a heterocyclic system, differing from the target compound’s direct phenyl attachment. Such structural variations influence electronic distribution and bioactivity .
Analogues with Simplified Substituents
1-(2-Hydroxy-4-Methoxyphenyl)Ethanone
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Substituents : Hydroxy (-OH) at C2 and methoxy (-OCH₃) at C4.
- Comparison : Smaller substituents result in higher aqueous solubility. Derivatives of this compound exhibit antioxidant and anti-inflammatory activities, as seen in thiazole derivatives .
Pharmacologically Active Analogues
Iloperidone
- Molecular Formula : C₂₄H₂₇FN₂O₄
- Molecular Weight : 426.5 g/mol
- Substituents: A complex structure with a benzisoxazole-piperidine moiety and methoxy-phenyl-ethanone group.
- Comparison : As an antipsychotic drug, iloperidone highlights how bulky substituents and heterocycles can confer CNS activity. Its metabolism involves O-dealkylation and hydroxylation, suggesting the target compound may undergo similar pathways .
Key Comparative Data
Research Findings and Implications
- Trifluoromethyl Group Impact : The -CF₃ group in the target compound likely enhances metabolic stability and enzyme-binding affinity, as seen in CYP51 inhibitors like UDO and UDD .
- Ether Substituents : The 2-methoxyethoxy group balances lipophilicity and solubility, similar to compounds in antimicrobial studies .
- Biological Potential: While direct data are lacking, structural analogs with trifluoromethyl groups show antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, suggesting the target compound may share these properties.
Biological Activity
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds. The presence of the methoxyethoxy group may also influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many derivatives containing trifluoromethyl groups have shown promising anticancer effects against various cell lines.
- Antimicrobial Properties : Compounds with similar functionalities have demonstrated antibacterial and antifungal activities.
- Enzyme Inhibition : Some studies suggest that such compounds may act as inhibitors for specific enzymes, potentially impacting metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The SAR studies indicate that:
- Trifluoromethyl Group : Enhances potency against certain cancer cell lines and improves metabolic stability.
- Methoxy Group : May contribute to increased solubility and bioavailability.
Table 1: Summary of Biological Activities Related to Similar Compounds
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.48 | |
| Compound B | Antibacterial (E. coli) | 2.09 | |
| Compound C | Antifungal (C. albicans) | 0.5 |
Case Studies
-
Anticancer Activity :
In a study examining various derivatives, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 0.11 to 1.47 μM. These findings indicate the potential for further development as anticancer agents . -
Antimicrobial Effects :
Research has shown that related compounds possess broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as E. coli. The MIC values for these compounds were notably lower than traditional antibiotics, suggesting enhanced efficacy . -
Enzyme Inhibition :
A study highlighted the ability of trifluoromethyl-containing compounds to inhibit specific metabolic enzymes involved in drug metabolism, which could lead to increased therapeutic effects or reduced toxicity in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone, and how can purity be optimized?
- Answer : A common approach involves Friedel-Crafts acylation or trifluoromethylation of pre-functionalized acetophenone derivatives. For example, trifluoromethyl groups can be introduced using agents like trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃ in DMSO) . The 2-methoxyethoxy group may be added via nucleophilic substitution or etherification. To optimize purity, use column chromatography with gradients of ethyl acetate/hexane and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR, split into quartets due to coupling with fluorine) and the methoxyethoxy moiety (δ ~3.5-4.5 ppm for OCH₂CH₂O protons). The acetyl group (C=O) appears at δ ~200-210 ppm in ¹³C NMR .
- IR : Look for C=O stretch (~1680-1720 cm⁻¹) and C-O-C stretches (~1100-1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyethoxy or CF₃ groups) .
Q. What are the primary applications of this compound in medicinal chemistry and materials science?
- Answer : In medicinal chemistry, its trifluoromethyl group enhances metabolic stability, making it a candidate for enzyme inhibition studies (e.g., kinase or protease targets). In materials science, the electron-withdrawing CF₃ group and ether linkages may contribute to optoelectronic properties in polymer design .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxyethoxy and trifluoromethyl groups influence reaction mechanisms in further derivatization?
- Answer : The trifluoromethyl group is strongly electron-withdrawing, directing electrophilic substitution to the para position. The 2-methoxyethoxy group introduces steric hindrance, slowing reactions at the adjacent position. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions like halogenation or cross-coupling .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme kinetics) methods.
- Structural Analogs : Compare activity with derivatives lacking the methoxyethoxy or CF₃ group to isolate functional contributions.
- Solubility Checks : Ensure consistent DMSO concentrations (<1%) to avoid false negatives due to precipitation .
Q. How can advanced NMR techniques (e.g., ¹⁹F NMR or 2D-COSY) address spectral overlap challenges in structural confirmation?
- Answer :
- ¹⁹F NMR : Directly resolves CF₃ signals (δ ~-60 to -70 ppm), bypassing ¹H/¹³C overlap.
- 2D-COSY/HMBC : Maps coupling between methoxyethoxy protons and adjacent carbons, confirming connectivity .
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to protein active sites, while molecular dynamics simulations (GROMACS) assess stability. QSAR models can link structural features (e.g., CF₃ hydrophobicity) to activity trends .
Methodological Considerations
Q. What purification challenges arise due to the compound’s substituents, and how are they mitigated?
- Answer : The CF₃ group increases hydrophobicity, complicating aqueous workups. Use reverse-phase chromatography (C18 column, acetonitrile/water gradients) or recrystallization from ethanol/water mixtures. Monitor for byproducts from incomplete trifluoromethylation (e.g., des-CF₃ analogs) .
Q. How can researchers validate the compound’s stability under storage or experimental conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For light sensitivity, store in amber vials under inert gas. Assess thermal stability via TGA-DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
